molecular formula C21H19N3O3S B2637599 2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide CAS No. 923211-02-3

2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide

Cat. No. B2637599
CAS RN: 923211-02-3
M. Wt: 393.46
InChI Key: PKLIVYDLHVGRAU-UHFFFAOYSA-N
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Description

The compound “2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide” is a complex organic molecule. It contains a benzofuro[3,2-d]pyrimidin-2-yl moiety, which is a type of fused bicyclic system . The molecule also contains an acetamide group and a thioether linkage .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The acetamide group could undergo hydrolysis, and the thioether linkage could be oxidized. The benzofuro[3,2-d]pyrimidin-2-yl moiety might also participate in various reactions .

Scientific Research Applications

  • Antitumor Agent Synthesis :

    • Pyrazolo[3,4-d]pyrimidine analogues, including compounds structurally related to "2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide", have been synthesized and evaluated for their potential as antitumor agents. For example, N-{4-[2-(2-amino-4(3 H )-oxo-7 H -pyrrolo[2,3- d ]pyrimidin-5-yl)ethyl]benzoyl}-L-glutamic acid analogues have shown in vitro cell growth inhibitory activity (Taylor & Patel, 1992).
  • Insecticidal Applications :

    • Compounds with a similar structure have been synthesized for potential use as insecticides. For instance, heterocyclic compounds including pyrido[2′,3′:3,4]pyrazolo[5,1-c]triazine derivatives have been assessed for their effectiveness against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
  • Antimicrobial Activity :

    • Several studies have reported on the synthesis of novel compounds, including thiazolopyrimidines and benzodifuranyl derivatives, derived from structures similar to "2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide", which exhibit antimicrobial activity. This includes the inhibition of various microorganisms, indicating their potential as antimicrobial agents (Abu‐Hashem et al., 2020).
  • Synthesis of Novel Heterocycles :

    • Research has focused on synthesizing novel heterocyclic compounds, which are structurally related to the compound , for various potential applications. These studies often involve the creation of diverse chemical structures with potential pharmaceutical applications (Bondock et al., 2008).
  • Design and Synthesis for Anticancer Activity :

    • There is ongoing research into designing and synthesizing derivatives of pyrimidine and related compounds, including analogs of "2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide", to evaluate their cytotoxic and anticancer activities. This includes testing against various cancer cell lines to assess their potential as cancer treatments (Al-Sanea et al., 2020).

properties

IUPAC Name

2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-3-24-20(26)19-18(15-9-4-5-10-16(15)27-19)23-21(24)28-12-17(25)22-14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLIVYDLHVGRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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